1,3,4- vs. 1,2,4-Oxadiazole Regioisomer Differentiation: Log D, Metabolic Stability, hERG, and Solubility Advantages from Matched-Pair Analysis
In the most authoritative systematic comparison of oxadiazole regioisomers published to date, Boström et al. analyzed 1,2,4- and 1,3,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection. In virtually all cases, the 1,3,4-oxadiazole isomer displayed an order-of-magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner, with a median log D difference of 1.2 log units across the matched-pair dataset [1]. Significant differences favoring the 1,3,4-isomer were also observed for metabolic stability, hERG inhibition liability, and aqueous solubility — all critical parameters for lead optimization and downstream ADMET profiling [1]. For a purchaser sourcing (5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride rather than the 1,2,4-regioisomer analog (CAS 1364677-67-7, molecular formula C₄H₅ClF₃N₃O, identical molecular weight but distinct connectivity and GHS hazard profile including H302/H315 warnings), this evidence means the 1,3,4-scaffold provides a systematically validated advantage in drug-like property space that cannot be achieved by simple regioisomer substitution [2].
| Evidence Dimension | Lipophilicity (log D at pH 7.4) — matched molecular pair analysis |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole isomer class: order-of-magnitude lower log D; median difference of 1.2 log units lower vs. 1,2,4-isomer [1] |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomer class: systematically higher log D across all matched pairs; median 1.2 log units higher [1] |
| Quantified Difference | Median Δlog D = 1.2 log units (approximately 16-fold difference in distribution coefficient) [1] |
| Conditions | Matched molecular pair analysis conducted on the AstraZeneca corporate compound collection; systematic comparison across structurally diverse chemotypes [1] |
Why This Matters
For procurement, selecting the 1,3,4-regioisomer delivers a scaffold with substantially improved developability profile (lower lipophilicity-driven promiscuity, reduced hERG risk, superior solubility) relative to the 1,2,4-analog—a difference quantified at ~1.2 log D units and validated across a large, pharmaceutically relevant compound set.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
- [2] PubChem. (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride — Compound Summary (CAS 1364677-67-7). National Center for Biotechnology Information, 2024. View Source
